Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate
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Overview
Description
Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate is a versatile chemical compound with the molecular formula C11H17NO4S and a molecular weight of 247.31 g/mol . This compound is known for its unique blend of properties, making it valuable for advanced research and development needs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate typically involves multi-component reactions. One common method includes the reaction of β-ketoesters, aromatic aldehydes, and aromatic amines catalyzed by TMSI in methanol at room temperature . This method provides moderate to good yields of the desired substituted piperidines.
Industrial Production Methods
Industrial production of this compound can be achieved through similar multi-component reactions, utilizing commercially available reagents and solvents. The process is designed to be efficient, with good yields and easy work-ups, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include TMSI, β-ketoesters, aromatic aldehydes, and aromatic amines . The reactions are typically carried out in methanol at room temperature, providing a controlled environment for the formation of the desired products.
Major Products Formed
The major products formed from these reactions are highly functionalized piperidine scaffolds, which are valuable in various applications, including pharmaceuticals and biologically active compounds .
Scientific Research Applications
Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and molecular interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-3-carboxylate: A related compound with similar structural features and applications.
Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates: Developed as novel heterocyclic amino acids for use as building blocks in drug discovery.
Uniqueness
Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate stands out due to its cyclopropylsulfonyl group, which imparts unique chemical and biological properties. This makes it particularly valuable for research and development in various scientific fields .
Biological Activity
Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate is an intriguing compound in medicinal chemistry, primarily due to its structural features and potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound is characterized by:
- Piperidine ring : A six-membered nitrogen-containing ring.
- Cyclopropylsulfonyl group : A three-membered carbon ring attached to a sulfonyl moiety, which enhances the compound's biological interactions.
- Carboxylate group : Positioned at the third carbon of the piperidine, contributing to its chemical reactivity.
The cyclopropylsulfonyl moiety is believed to modulate receptor interactions, which can enhance biological activity. Preliminary studies indicate that this compound may interact with various targets, including:
- Voltage-gated sodium channels : The compound has shown potential anticonvulsant properties by inhibiting abnormal neuronal firing patterns, which is crucial for seizure control.
- Neuroprotective pathways : Research suggests it may offer protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's by modulating cellular pathways associated with neuronal survival.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of this compound. Its interaction with sodium channels may help stabilize neuronal excitability, making it a candidate for further investigation in seizure disorders.
Neuroprotective Effects
The compound has been explored for its neuroprotective properties. Initial findings suggest that it could mitigate neuronal loss associated with neurodegenerative diseases by influencing specific signaling pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits moderate to strong inhibitory activity against various enzymes. For instance, its activity was compared to known inhibitors in enzymatic assays related to neurodegeneration and seizure activity .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications in the piperidine structure can significantly influence biological activity. The introduction of the cyclopropylsulfonyl group has been shown to enhance binding affinity and selectivity towards specific biological targets, as indicated in various studies .
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl piperidine-3-carboxylate | Simple piperidine structure without sulfonyl group | Lacks enhanced biological activity from sulfonation |
N-(Cyclopropanecarbonyl)-piperidine derivatives | Cyclopropane substituent but different functional groups | Different reactivity patterns due to substituents |
N-ethyl-3-(methanesulfonamido)-piperidine | Contains a sulfonamide instead of sulfonate | Potentially different pharmacodynamics |
Properties
IUPAC Name |
methyl 1-cyclopropylsulfonylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-15-10(12)8-3-2-6-11(7-8)16(13,14)9-4-5-9/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCCMHFPHONANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)S(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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